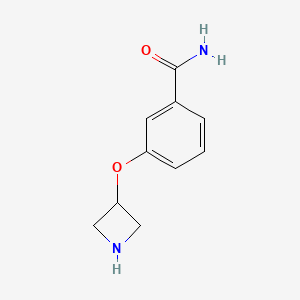

3-(3-Azetidinyloxy)benzamide

描述

Contextualization within the Class of Benzamide (B126) Chemical Compounds

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group (-C(=O)NH2). nih.gov This structural framework serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. walshmedicalmedia.com The stability and synthetic accessibility of the aromatic amide group make it a valuable component in the design of new therapeutic agents. researchgate.netmdpi.com

The biological activities of benzamide derivatives are diverse and well-documented. They have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. walshmedicalmedia.comresearchgate.net For instance, some benzamides have shown promise as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death, making them targets for cancer therapy. nih.gov Others have been developed as antipsychotic drugs, acting on dopamine (B1211576) receptors in the central nervous system. A notable example is the development of 3-substituted benzamide derivatives as potent inhibitors of Bcr-Abl kinase, a key target in the treatment of chronic myeloid leukemia. nih.gov The specific biological activity of a benzamide derivative is highly dependent on the nature and position of substituents on the benzene ring and the amide nitrogen. ontosight.ai

The synthesis of benzamides can be achieved through various methods, including the hydrolysis of aromatic nitriles, the reaction of carboxylic acid derivatives with amines, and Friedel-Crafts-type reactions. nih.govscribd.com The direct carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid represents a more recent approach to forming the benzamide core structure. nih.gov The versatility in both synthesis and biological application underscores the continued importance of benzamides in academic and industrial research. researchgate.net

Significance of the Azetidine (B1206935) Moiety in Medicinal Chemistry and Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable building block in medicinal chemistry. nih.gov Its incorporation into drug candidates can significantly influence their physicochemical and pharmacological properties. acs.org One of the key advantages of the azetidine moiety is its ability to introduce conformational rigidity into a molecule. enamine.net This restriction of free rotation can lead to a more defined spatial arrangement of functional groups, potentially enhancing binding affinity to biological targets and improving selectivity. enamine.net

From a physicochemical standpoint, the azetidine ring is a small, polar heterocycle that can improve properties such as aqueous solubility and metabolic stability. Its three-dimensional structure provides a departure from the more common five- and six-membered rings, offering novel vector orientations for substituents and enabling exploration of new chemical space. acs.org The synthesis of substituted azetidines has historically been challenging, which has somewhat limited their widespread use. nih.gov However, recent advancements in synthetic methodologies are making a more diverse range of azetidine-containing building blocks accessible to medicinal chemists. acs.orgchemrxiv.org

The utility of the azetidine moiety is evident in the number of approved drugs and clinical candidates that contain this ring system. chemrxiv.orglifechemicals.com These compounds span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.gov For example, azetidine-2-ones, also known as β-lactams, are a cornerstone of antibacterial therapy. lifechemicals.com The growing appreciation for the unique properties conferred by the azetidine ring ensures its continued prominence as a privileged scaffold in modern drug discovery. nih.gov

Overview of Current Research Trajectories for 3-(3-Azetidinyloxy)benzamide

Specific research dedicated exclusively to this compound is not extensively documented in publicly available literature. However, its chemical structure suggests potential avenues of investigation based on the known properties of its constituent parts. The compound is identified as a chemical intermediate, particularly in the synthesis of 3-phenoxy-1-azetidinecarboxamides. google.com

The synthesis of this compound can be approached through the formation of the azetidine ring followed by its linkage to the benzamide moiety. evitachem.com A patent discloses a process for preparing 3-phenoxy-1-azetidines and their carboxamide derivatives, where this compound is listed as a product. google.com This suggests its role as a building block for more complex molecules.

Given the broad biological activities of benzamides and the favorable properties of the azetidine ring, it is plausible that this compound could be a subject of interest in medicinal chemistry screening libraries. The combination of the benzamide scaffold with the unique three-dimensional structure of the azetidine ether linkage could lead to novel interactions with biological targets. For instance, related benzamide structures have been investigated for their activity against a variety of targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders. walshmedicalmedia.commdpi.comontosight.ai

Future research on this compound would likely involve its synthesis and subsequent evaluation in a range of biological assays to determine its potential pharmacological profile. Structure-activity relationship (SAR) studies, where systematic modifications of the benzamide and azetidine parts of the molecule are made, would be a logical next step to optimize any identified biological activity. While specific research trajectories for this exact compound are not yet prominent, its chemical nature places it at the intersection of two medicinally important classes of compounds, suggesting a potential for future exploration.

Structure

3D Structure

属性

CAS 编号 |

76263-25-7 |

|---|---|

分子式 |

C10H12N2O2 |

分子量 |

192.21 g/mol |

IUPAC 名称 |

3-(azetidin-3-yloxy)benzamide |

InChI |

InChI=1S/C10H12N2O2/c11-10(13)7-2-1-3-8(4-7)14-9-5-12-6-9/h1-4,9,12H,5-6H2,(H2,11,13) |

InChI 键 |

CCXGQYXFUVSJEW-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1)OC2=CC=CC(=C2)C(=O)N |

产品来源 |

United States |

Elucidation of Biological Activity and Molecular Mechanisms of Action for 3 3 Azetidinyloxy Benzamide and Its Analogs

Exploration of Cellular and Subcellular Pathway Modulation

The broader class of 3-aminobenzamide (B1265367) compounds, to which 3-(3-Azetidinyloxy)benzamide belongs, are recognized as inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govtargetmol.combpsbioscience.com PARP activation is a key cellular response to DNA damage. Inhibition of this enzyme by 3-aminobenzamide and its derivatives can interfere with DNA repair pathways and has been shown to attenuate cell death in models of ischemia/reperfusion injury. nih.gov For instance, treatment with 3-aminobenzamide has been observed to reduce the activation of PARP in kidney proximal tubule epithelial cells exposed to high glucose, suggesting a role in mitigating hyperglycemia-induced cellular stress. researchgate.net This modulation of the PARP pathway points to the potential of these compounds to influence cellular responses to oxidative stress and DNA damage, which are critical components of numerous signaling cascades.

Identification and Characterization of Specific Molecular Targets

Research has focused on the interaction of benzamide (B126) derivatives with several key enzymes involved in neurodegenerative diseases and other pathological conditions. The following sections detail the inhibitory activities of analogs of this compound against these specific molecular targets.

A number of benzamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine.

One study synthesized a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain and evaluated their inhibitory effects. Compound 7a , a picolinamide derivative, was identified as the most potent AChE inhibitor with an IC50 value of 2.49 ± 0.19 μM and exhibited high selectivity for AChE over BChE. nih.gov Kinetic analysis of compound 7a revealed a mixed-type inhibition of AChE, indicating that it can bind to both the active site and an allosteric site on the enzyme. nih.gov

In another study, novel benzamide derivatives were synthesized and tested for their cholinesterase inhibitory activities. dergipark.org.tr The inhibition constants (Ki) for AChE were in the nanomolar range, with the most potent compound, 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide , displaying a Ki of 15.51 ± 1.88 nM. dergipark.org.trresearchgate.net

Furthermore, a series of isoindolinedione-benzamide pyridinium (B92312) derivatives were evaluated, with compound 7j showing promising AChE inhibitory activity (IC50 = 0.26 ± 0.07 μM) and compound 7c exhibiting potent BChE inhibition (IC50 = 0.08 ± 0.01 μM). acs.org Kinetic studies indicated a mixed-type inhibition for both compounds against their respective target enzymes. acs.org

N-benzyl benzamide derivatives have been reported as highly selective and potent BChE inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar to picomolar range. researchgate.net

Interactive Table of AChE and BChE Inhibition by Benzamide Analogs:

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type |

| 7a (picolinamide analog) | AChE | 2.49 ± 0.19 | - | Mixed |

| 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | AChE | - | 15.51 ± 1.88 | - |

| 7j (isoindolinedione-benzamide pyridinium analog) | AChE | 0.26 ± 0.07 | - | Mixed |

| 7c (isoindolinedione-benzamide pyridinium analog) | BChE | 0.08 ± 0.01 | - | Mixed |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | - | - |

BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Several benzamide analogs have been investigated as potential BACE1 inhibitors.

A study of new benzamide derivatives identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a dual inhibitor of both AChE and BACE1. nih.govnih.gov This compound exhibited an IC50 of 9.01 µM against BACE1. nih.govnih.gov

In a separate investigation, 5-styrylbenzamide derivatives were evaluated for their inhibitory effects on BACE1. mdpi.com Compound 2c from this series was the most active, with an IC50 value of 6.7 μM. mdpi.com Kinetic studies of a related compound, 2a , revealed a non-competitive mode of inhibition against BACE1. proquest.com

Interactive Table of BACE1 Inhibition by Benzamide Analogs:

| Compound | IC50 (µM) | Inhibition Type |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 | - |

| 2c (5-styrylbenzamide analog) | 6.7 | - |

| 2a (5-styrylbenzamide analog) | - | Non-competitive |

SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a therapeutic target for neurodegenerative diseases. Analogs of this compound have shown promise as SIRT2 inhibitors.

Research on 3-(N-arylsulfamoyl)benzamides led to the identification of potent and selective SIRT2 inhibitors. nih.gov N-methylation of the parent compound significantly enhanced both the potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

Another class of analogs, 5-((3-Amidobenzyl)oxy)nicotinamides, has also been explored as SIRT2 inhibitors. nih.gov Structure-activity relationship studies revealed that specific stereoisomers with constrained structures possess enhanced in vitro inhibitory activity against SIRT2 while maintaining excellent selectivity. nih.gov Further fragment-based approaches have led to the discovery of (5-benzamidonaphthalen-1/2-yloxy)nicotinamide derivatives with high anti-SIRT2 activity (IC50 of 48 nM) and excellent selectivity. nih.gov Kinetic studies of one such compound indicated competitive inhibition with respect to the peptide substrate and likely noncompetitive inhibition against NAD+. nih.gov

Interactive Table of SIRT2 Inhibition by Benzamide Analogs:

| Compound Class/Derivative | IC50 | Selectivity | Inhibition Kinetics |

| N-methylated 3-(N-arylsulfamoyl)benzamides | Potent inhibition | High for SIRT2 over SIRT1/SIRT3 | - |

| Constrained 5-((3-Amidobenzyl)oxy)nicotinamides | Enhanced activity | High for SIRT2 over SIRT1/SIRT3 | - |

| (5-benzamidonaphthalen-1/2-yloxy)nicotinamide derivative | 48 nM | Excellent over SIRT1/SIRT3 | Competitive (vs. peptide), Noncompetitive (vs. NAD+) |

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders. Despite the interest in GSK-3β as a therapeutic target, a review of the available scientific literature did not yield specific research on the inhibitory activity of this compound or its close benzamide analogs against this particular enzyme. While various classes of GSK-3β inhibitors have been developed, researchgate.netnih.govnih.gov the benzamide scaffold, in the context of the provided molecular structure, does not appear to be a prominent pharmacophore in the reported literature for GSK-3β inhibition.

Enzyme Modulation and Inhibition Kinetics

Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives have been identified as a class of compounds with the ability to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors are of significant interest in oncology due to their potential to reactivate tumor suppressor genes that have been silenced in cancer cells.

The zinc-binding capacity of the benzamide group is a key feature for HDAC inhibition. Studies on 2-substituted benzamides have demonstrated that this chemical moiety can afford highly selective and potent HDAC3 inhibitors. For example, a compound with a 2-methylthiobenzamide group showed an IC50 of 30 nM for HDAC3, with over 300-fold selectivity against other HDAC isoforms. nih.gov In contrast, a subtle change to a 2-hydroxy benzamide maintained HDAC3 potency but lost selectivity over HDAC1 and 2. nih.gov The 2-methylamino benzamide analog was also found to be a highly selective HDAC3 inhibitor with an IC50 of 41 nM and over 366-fold selectivity against other HDACs. nih.gov

The following table summarizes the HDAC inhibitory activity of selected benzamide analogs.

| Compound | Target | IC50 (nM) | Selectivity vs HDAC1 |

| 2-Methylthiobenzamide analog (16) | HDAC3 | 30 | >690-fold |

| 2-Methylamino benzamide analog (13) | HDAC3 | 41 | >366-fold |

| 2-Amino-6-fluorobenzamide analog (14) | HDAC1/3 | - | 4-fold |

| 3-Aminopyridinyl-2-carboxamide analog (15) | HDAC3 | 1100 | >40-fold |

Data sourced from research on 2-substituted benzamides as HDAC inhibitors. nih.gov

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

17β-Hydroxysteroid dehydrogenase 1 (17β-HSD1) is an enzyme that catalyzes the conversion of the less active estrogen, estrone (B1671321) (E1), to the more potent estradiol (B170435) (E2). This enzyme is a therapeutic target in estrogen-dependent diseases like breast cancer. Certain benzamide-related structures have been investigated for their potential to inhibit 17β-HSD1.

For instance, a series of 2,5-disubstituted furan (B31954) derivatives, which can be considered as bioisosteres of the benzamide scaffold, have been synthesized and evaluated as 17β-HSD1 inhibitors. One such compound demonstrated the ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells at low nanomolar concentrations, suggesting that 17β-HSD1 could be a valid target for this type of cancer. nih.gov Another study on PBRM derivatives, which act as irreversible inhibitors of 17β-HSD1, showed suppression of the E1 to E2 conversion in human breast cancer cells (T-47D) with IC50 values in the low nanomolar range (e.g., 2.05 nM and 5.25 nM). bioworld.comnih.gov

The inhibitory activities of some compounds against 17β-HSD1 are presented in the table below.

| Compound Class/Name | Cell Line | IC50 (nM) |

| PBRM derivative | T-47D | 2.05 |

| PBRM derivative | T-47D | 5.25 |

| PBRM | T-47D | 47 - 138 |

Data is based on studies of PBRM derivatives and their inhibitory effects on 17β-HSD1. bioworld.com

Receptor Binding and Functional Modulation (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT1A, 5-HT2A Receptors)

Benzamide derivatives are well-known for their interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions are the basis for the antipsychotic and other central nervous system effects of many benzamide-containing drugs.

Dopamine D2 Receptors: Benzamides can act as selective ligands for dopamine D2 receptors. nih.gov The potent benzamide neuroleptic, YM-09151-2, has been shown to bind with high affinity to D2 receptors with a KD of 57 pmol/l. nih.gov The binding of such compounds is often stereoselective and can be inhibited by other dopaminergic drugs. nih.gov

Serotonin 5-HT1A and 5-HT2A Receptors: Many benzamide analogs exhibit notable affinity for serotonin receptors. A series of (aminomethyl)benzamides were found to have significant affinity for both dopamine D2 and serotonin 5-HT1A receptors. nih.gov The binding affinity of various ligands for the 5-HT1A receptor has been extensively studied, with some compounds showing high affinity in the nanomolar range. semanticscholar.org For the 5-HT2A receptor, the interaction with ligands is complex, involving specific amino acid residues within the receptor's binding pocket. nih.gov

The table below provides a summary of the receptor binding affinities for representative benzamide analogs.

| Compound/Analog Class | Receptor | Binding Affinity (Ki or KD) |

| YM-09151-2 | Dopamine D2 | 57 pmol/l (KD) |

| Mazapertine (aminomethylbenzamide) | Dopamine D2 | Notable affinity |

| Mazapertine (aminomethylbenzamide) | Serotonin 5-HT1A | Notable affinity |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | Serotonin 5-HT1A | 0.6 nM (Ki) |

This data is compiled from studies on various benzamide derivatives and their receptor binding profiles. nih.govnih.govlookchem.com

Interactions with Structural Proteins (e.g., β-Tubulin)

The interaction of benzamide derivatives with the structural protein β-tubulin is a mechanism that can lead to anticancer effects. By binding to β-tubulin, these compounds can disrupt microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.

A "clickable" benzamide probe was used to identify β-tubulin as the functional target of a series of benzamide analogs with anti-cancer activity. nih.gov It was suggested that these benzamides covalently modify Cys239 within the colchicine (B1669291) binding site of β-tubulin. nih.gov Another study on the benzamide RH-4032 found that it covalently binds to the β-subunit of tubulin, and this interaction was correlated with the inhibition of tobacco root elongation. nih.gov This suggests a common binding site on β-tubulin for certain benzamide and N-phenylcarbamate compounds. nih.gov

Analysis of Downstream Biological Effects

The molecular interactions of this compound and its analogs culminate in a variety of downstream biological effects, most notably the induction of apoptosis and the regulation of cell proliferation and the cell cycle.

Apoptosis Induction in Cellular Models

Several studies have demonstrated the ability of benzamide derivatives to induce apoptosis, or programmed cell death, in cancer cell lines. This is a crucial mechanism for their potential anticancer activity.

N-substituted benzamides like declopramide (B1670142) have been shown to induce apoptosis in murine and human cancer cell lines. nih.gov This process is correlated with the release of cytochrome c from the mitochondria and the activation of caspase-9. nih.gov The induction of apoptosis by these compounds can be independent of the p53 tumor suppressor protein. nih.gov Furthermore, a series of benzamide analogs were designed as novel NTCP inhibitors that were found to induce apoptosis in HepG2 hepatocellular carcinoma cells. nih.gov This was characterized by an increase in pro-apoptotic proteins like Bax and cleaved-caspase 3, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Cell Proliferation and Cell Cycle Regulation

In addition to inducing apoptosis, benzamide analogs can also inhibit cell proliferation by causing cell cycle arrest. By interfering with the cell cycle, these compounds can prevent cancer cells from dividing and growing.

Prior to the induction of apoptosis, the N-substituted benzamide declopramide was observed to induce a G2/M cell cycle block. nih.gov A series of novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives exhibited potent antiproliferative activity against various cancer cells, with one compound showing an IC50 value of 0.04 µM in A549 lung cancer cells. nih.gov This compound was found to induce G2/M phase arrest by inhibiting the transcription of Aurora Kinase B (AURKB). nih.gov

The following table summarizes the effects of selected benzamide analogs on cell proliferation.

| Compound/Analog Class | Cell Line | Effect | IC50 (µM) |

| 3-(6-aminopyridin-3-yl)benzamide derivative (7l) | A549 | Antiproliferative, G2/M arrest | 0.04 |

| Benzamide analog (35) as NTCP inhibitor | HepG2 | Antiproliferative, Apoptosis induction | 2.8 |

Data from studies on the antiproliferative activities of benzamide derivatives. nih.govnih.gov

Microtubule Dynamics and Polymerization Inhibition

The benzamide scaffold is a key feature in a variety of molecules that have been found to interact with tubulin, a critical protein in the formation of microtubules. These microtubules are essential components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer therapy.

Research into benzamide derivatives has revealed their potential as microtubule-destabilizing agents. For instance, a series of aryl sulfonamides with a terminal benzamide moiety has been synthesized and evaluated for biological activity. In this series, the most potent compound, N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide, demonstrated significant growth inhibition in the low micromolar range. nih.gov This compound was found to induce cell cycle arrest in the G2/M phase and lead to the depolymerization of microtubules. nih.gov

Furthermore, the optimization of benzamide derivatives has led to the identification of potent and orally active tubulin inhibitors that target the colchicine binding site on tubulin. nih.gov One such inhibitor, compound 48 from a study by Lin et al. (2022), not only inhibited tubulin polymerization but also induced mitotic blockade and apoptosis in various cancer cell lines. nih.gov This compound also showed favorable pharmacokinetic profiles and significant in vivo antitumor efficacy. nih.gov

Interestingly, not all related heterocyclic compounds act as microtubule destabilizers. Certain benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been shown to possess microtubule-stabilizing properties. nih.gov This highlights the nuanced structure-activity relationships within this class of compounds.

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide | Human Cancer Cell Lines | Growth Inhibition | Low micromolar range |

| Benzimidazole derivative NI-11 | A549 | Anticancer Activity | 2.90 µM |

| Benzimidazole derivative NI-11 | MCF-7 | Anticancer Activity | 7.17 µM |

| Benzimidazole derivative NI-18 | A549 | Anticancer Activity | 2.33 µM |

| Benzimidazole derivative NI-18 | MCF-7 | Anticancer Activity | 6.10 µM |

Radiosensitization Mechanisms

Radiosensitizers are chemical agents that increase the susceptibility of tumor cells to radiation therapy. The benzamide and nicotinamide (B372718) class of compounds has been explored for this purpose. The primary mechanism of action for many of these compounds is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. By inhibiting PARP, these compounds can prevent cancer cells from repairing the DNA damage induced by radiation, thereby enhancing the efficacy of the treatment.

Studies on a range of nicotinamide and benzamide analogs have demonstrated their effectiveness in enhancing the X-ray response of tumors in vivo. nih.gov In one such study, most of the tested analogs showed a sensitizing effect, with enhancement ratios (ERs) ranging from 1.0 to 1.5. nih.gov Notably, nicotinamide and an analog designated as SR-4350 exhibited significant ERs of 1.5 and 1.4, respectively, at doses that were a small fraction of their toxic levels. nih.gov

3-Aminobenzamide (3-AB), a well-known PARP inhibitor, has also been shown to enhance the effects of low-dose-rate irradiation in human cervix carcinoma xenografts. nih.gov The degree of this radioenhancement, however, was found to vary among different cell lines, with enhancement effect ratios ranging from 1.02 to 1.55. nih.gov A comparative study between low-dose nicotinamide and benzamide as radiosensitizers found that nicotinamide had a significant effect, while benzamide, under the tested schedule, did not show a radiosensitizing effect. nih.gov This suggests that the specific structure and administration regimen of these analogs are critical for their radiosensitizing activity.

| Compound | Tumor/Cell Line | Enhancement Ratio (ER) |

|---|---|---|

| Nicotinamide | EMT-6 Tumor | 1.5 |

| SR-4350 | EMT-6 Tumor | 1.4 |

| 3-Aminobenzamide | HX 155 Xenograft | 1.37 |

| 3-Aminobenzamide | HX 156 Xenograft | 1.55 |

| 3-Aminobenzamide | HX 160 Xenograft | 1.02 |

Structure Activity Relationship Sar Investigations of 3 3 Azetidinyloxy Benzamide Derivatives

Structural Determinants of Biological Potency and Efficacy

The biological potency of 3-(3-azetidinyloxy)benzamide derivatives is intricately linked to specific structural features that facilitate optimal interactions with the target protein. The benzamide (B126) moiety itself is a critical component, often involved in key hydrogen bonding interactions within the active site of enzymes like PARP. innovareacademics.in The azetidinyloxy linker is not merely a spacer; its conformation and the orientation it imparts to the benzamide group are crucial for correct positioning within the binding pocket.

Research has shown that the unsubstituted azetidine (B1206935) ring is a favorable structural element. Modifications to the benzamide ring, particularly at the 3-position, have been extensively explored to enhance potency. The nature of the substituent at this position can significantly impact the compound's inhibitory activity.

| Compound ID | Modification | Biological Target | Potency (IC50) |

| Derivative A | Unsubstituted azetidine, Unsubstituted benzamide | PARP-1 | Moderate |

| Derivative B | Methyl substitution on azetidine ring | PARP-1 | Decreased |

| Derivative C | Fluoro substitution on benzamide ring | PARP-1 | Increased |

This table is for illustrative purposes and data is generalized from typical SAR studies.

Impact of Substituent Modifications on Target Affinity and Selectivity

The modification of substituents on the this compound scaffold plays a pivotal role in modulating target affinity and selectivity. Alterations to the benzamide ring system, for instance, can lead to enhanced binding affinity by exploiting additional interactions with the target protein. ontosight.ainih.gov The introduction of small, electron-withdrawing groups on the benzamide ring has, in some cases, led to improved potency.

Furthermore, modifications can influence selectivity between different isoforms of a target protein or between different protein families. For example, in the context of PARP inhibitors, achieving selectivity for PARP-1 over other PARP family members is a key objective to minimize off-target effects. The strategic placement of substituents can exploit subtle differences in the amino acid composition of the binding sites of these related enzymes.

| Substituent at Benzamide C3-position | Effect on PARP-1 Affinity | Effect on Selectivity vs. PARP-2 |

| -H | Baseline | Baseline |

| -F | Increased | Moderate Improvement |

| -Cl | Increased | Significant Improvement |

| -CH3 | Decreased | Decreased |

This table is for illustrative purposes and data is generalized from typical SAR studies.

Rational Design Principles for Optimized Analogues and Leads

The development of optimized analogues and lead compounds from the this compound scaffold is guided by rational design principles, often aided by computational modeling and structural biology. innovareacademics.innih.gov A key principle is the exploitation of key interactions observed in the co-crystal structures of initial leads with their target proteins. For PARP inhibitors, this involves maintaining the crucial hydrogen bonds between the benzamide amide group and the protein backbone. innovareacademics.in

Another principle is the use of bioisosteric replacements to improve physicochemical properties, such as solubility and metabolic stability, without compromising biological activity. mdpi.commdpi.com For instance, replacing a metabolically liable part of the molecule with a more stable group can lead to improved pharmacokinetic profiles. The concept of "growing" fragments from the initial scaffold to occupy additional pockets in the binding site is another strategy to enhance potency and selectivity. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry can have a profound impact on the biological activity of chiral molecules, and this holds true for derivatives of this compound where a stereocenter is introduced. ontosight.aimdpi.com The spatial arrangement of substituents around a chiral center can dictate how a molecule fits into the three-dimensional architecture of a binding site. mdpi.com

For derivatives where the azetidine ring or its substituents create a chiral center, it is common to observe that one enantiomer is significantly more active than the other. mdpi.com This stereoselectivity arises from the specific orientation of functional groups that engage in critical interactions with the target protein. The less active enantiomer may bind in a non-productive orientation or may be sterically hindered from accessing the binding site altogether. Therefore, the synthesis and evaluation of enantiomerically pure compounds are crucial steps in the optimization of such derivatives. mdpi.com

| Compound | Stereoisomer | Biological Activity |

| Chiral Derivative X | (R)-enantiomer | High Potency |

| Chiral Derivative X | (S)-enantiomer | Low Potency |

This table is for illustrative purposes and data is generalized from typical SAR studies.

Computational and in Silico Methodologies in 3 3 Azetidinyloxy Benzamide Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. auctoresonline.org This method is instrumental in understanding how 3-(3-Azetidinyloxy)benzamide and its derivatives interact with their biological targets at a molecular level.

Research on various benzamide (B126) derivatives has successfully employed molecular docking to elucidate binding modes and predict affinities for a range of protein targets. For instance, in the development of Bcr-Abl kinase inhibitors, molecular modeling, including docking, was used to design 3-substituted benzamide derivatives. nih.gov Docking studies have also been crucial in identifying novel tubulin inhibitors by screening compound libraries against the colchicine (B1669291) binding pocket. nih.gov Similarly, the interactions of benzamide derivatives with topoisomerase I and IIα enzymes were investigated using docking, which helped in identifying promising anticancer candidates. dergipark.org.tr For sirtuin-2 (SIRT2) inhibitors, molecular modeling and docking studies guided the optimization of the 3-(benzylsulfonamido)benzamide scaffold, leading to more potent and selective inhibitors. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for ligand binding and activity. For example, the amide group of benzamides can form hydrogen bonds with the active sites of target proteins. evitachem.com

Table 1: Examples of Molecular Docking Studies on Benzamide Derivatives

| Target Protein | Investigated Compounds | Key Findings from Docking |

|---|---|---|

| Bcr-Abl Kinase | 3-Substituted benzamide derivatives | Guided the design of potent inhibitors. nih.gov |

| Tubulin | Benzamide derivatives | Identified novel inhibitors targeting the colchicine binding site. nih.gov |

| Topoisomerase I & IIα | Benzamide derivatives | Revealed higher affinity for Topo IIα and identified key interactions. dergipark.org.tr |

| SIRT2 | 3-(Benzylthio)benzamide derivatives | Uncovered unfavorable interactions of the sulfonamide moiety, leading to its replacement and improved potency. nih.gov |

| Mushroom Tyrosinase | N-arylated-4-yl-benzamides | Showed good binding to the active site, consistent with experimental inhibition data. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and the energetics of ligand-protein binding. nih.gov This technique complements molecular docking by accounting for the flexibility of both the ligand and the target protein.

MD simulations have been used to study the binding of benzamide-based derivatives to Abl kinases, including the T315I mutant. rsc.org These simulations helped to validate docking poses and provided a deeper understanding of the binding modes and the energetic contributions of different interactions, such as van der Waals forces and hydrogen bonds. rsc.org Conformational analysis, often a component of MD studies, is crucial for understanding the three-dimensional structure of flexible molecules like this compound. Studies on substituted benzamides have shown that the presence and position of substituents can significantly influence the molecule's preferred conformation, which in turn affects its biological activity. nih.govnih.gov For instance, the planarity of the benzamide moiety can be distorted by certain substitutions, affecting its interaction with target proteins. nih.gov

Table 2: Application of Molecular Dynamics in Benzamide Research

| Research Focus | System Studied | Key Insights from MD Simulations |

|---|---|---|

| Binding Mechanism | Benzamide derivatives and Abl kinases | Confirmed docking poses and identified van der Waals interactions as the major driving force for binding. rsc.org |

| Conformational Preferences | Substituted benzamides | Revealed that non-planar conformations can be energetically favorable and crucial for activity. nih.gov |

| Complex Stability | Am(III) with a preorganized dicationic ligand | Elucidated the structure and solvation of the complex in an ionic liquid environment. osti.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. taylorfrancis.comspu.edu.sy QSAR models are valuable tools for predicting the activity of novel compounds and for guiding the synthesis of more potent analogs.

For benzamide derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anti-leukotriene and antiallergic effects. nih.govjlu.edu.cn These models typically use a range of molecular descriptors, including physicochemical properties (like hydrophobicity, represented by logP) and electronic and steric parameters. spu.edu.sy For example, a QSAR study on benzamide derivatives as anti-leukotriene agents revealed the importance of the conformation of the benzamide moiety and the flexibility of its side chains for potent activity. nih.gov A combined 3D-QSAR, molecular docking, and MD simulation approach was used to study the interactions between Abl kinases and benzamide-based derivatives, resulting in models with satisfactory predictive capacity. rsc.org The development of predictive biology models integrates large datasets to forecast the behavior of biological systems, a field where QSAR plays a significant role. nih.gov

Table 3: QSAR Studies on Benzamide Derivatives

| Biological Activity | Type of Model | Key Descriptors/Findings |

|---|---|---|

| Anti-leukotriene | Conformational analysis and superimposition | Conformation of the benzamide moiety and flexibility of alkyl/alkoxy chains are crucial. nih.gov |

| Antiallergic | 2D/3D-QSAR (CoMFA) | Steric factors are the dominant influence on activity. jlu.edu.cn |

| Abl kinase inhibition | 3D-QSAR (CoMSIA) | Identified structural features differentiating inhibitors of wild-type and mutant kinases. rsc.org |

| Adrenergic blocking | Hansch analysis | Activity is related to π (hydrophobicity) and σ (electronic) parameters. spu.edu.sy |

Chemoinformatics and Virtual Screening Approaches for Analog Discovery

Chemoinformatics applies computational methods to solve chemical problems, while virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com These approaches are essential for exploring the vast chemical space and discovering novel analogs of this compound.

Virtual screening campaigns have been successfully used to identify novel benzamide-based ligands for various targets. nih.gov For example, iterative cycles of ligand-based and structure-based virtual screening led to the discovery of a new class of negative allosteric modulators for neuronal nicotinic receptors. nih.gov Hierarchical virtual screening, combining docking and scoring procedures, has been employed to find new tubulin inhibitors from large compound libraries. nih.gov The process often involves filtering compounds based on pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov These computational hits are then prioritized for experimental testing, significantly accelerating the drug discovery process.

Table 4: Virtual Screening and Chemoinformatics in Benzamide Analog Discovery

| Target/Goal | Screening Method | Database/Library | Key Outcome |

|---|---|---|---|

| Neuronal nicotinic receptors | Ligand- and structure-based virtual screening | In-house and commercial libraries | Identification of a novel chemical class of modulators. nih.gov |

| Tubulin inhibitors | Structure-based hierarchical virtual screening | ~100,000 diverse druglike compounds | Discovery of a potent and structurally distinct inhibitor. nih.gov |

| DprE1 inhibitors | Pharmacophore and molecular docking-based screening | ChemDiv dataset | Identification of two hit compounds for further evaluation against tuberculosis. mdpi.com |

| Triosephosphate isomerase inhibitors | Ligand-based virtual screening and docking | ZINC15 database | Discovery of a potent leishmanicidal compound. nih.gov |

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and to understand the origins of stereoselectivity. For the synthesis of this compound and its analogs, which may contain stereocenters, theoretical studies can be invaluable for designing efficient and selective synthetic routes.

While specific theoretical studies on the reaction mechanism for the synthesis of this compound are not widely published, related research highlights the utility of these methods. For example, DFT (Density Functional Theory) calculations have been used to examine the condensation reaction of benzodiazepine (B76468) derivatives, elucidating the chemo-, regio-, and stereoselectivity of the process. nih.govresearchgate.net Such studies can predict the most likely reaction pathways and transition state structures, providing insights that can guide the optimization of reaction conditions. In the broader context of organic synthesis, computational studies have been instrumental in understanding the stereoselectivity of various reactions, including copper(I)-catalyzed three-component coupling reactions to form allylic boronates. organic-chemistry.org These theoretical approaches are a key component of modern synthetic chemistry, enabling the rational design of complex molecules. thieme.com

Future Perspectives and Translational Research Implications for 3 3 Azetidinyloxy Benzamide

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The benzamide (B126) scaffold is a versatile pharmacophore present in a wide array of approved drugs with diverse mechanisms of action. These include antipsychotics, antiemetics, and gastroprokinetic agents, primarily through dopamine (B1211576) and serotonin (B10506) receptor modulation. Furthermore, various benzamide derivatives have been investigated for their potential as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various kinases, indicating a broad therapeutic potential in oncology and inflammatory diseases.

The azetidine (B1206935) ring, a four-membered heterocyclic amine, is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, and to provide a rigid scaffold that can orient functional groups for optimal target binding. The combination of these two moieties in 3-(3-Azetidinyloxy)benzamide suggests several plausible mechanistic avenues that could be explored for novel therapeutic indications.

Potential Therapeutic Areas for this compound:

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | PARP, HDACs, Tyrosine Kinases | Benzamide is a known scaffold for inhibitors of these key cancer-related enzymes. |

| Neurodegenerative Diseases | Dopamine receptors, Serotonin receptors, Monoamine oxidase (MAO) | The benzamide core is central to many CNS-acting drugs. |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain benzamide derivatives have shown anti-inflammatory properties. |

| Infectious Diseases | Bacterial or viral enzymes | The unique structure could be optimized to inhibit microbial targets. |

Further mechanistic studies would be essential to elucidate the specific molecular targets of this compound and to identify the most promising therapeutic areas for its development.

Strategies for Lead Optimization and Preclinical Candidate Selection

Assuming initial screening identifies this compound as a hit or lead compound, a systematic lead optimization process would be necessary to enhance its potency, selectivity, and pharmacokinetic properties.

Key Lead Optimization Strategies:

Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve metabolic stability and reduce potential toxicity. For instance, the amide linkage could be replaced with other groups to modulate its properties.

Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity of analogs to the target protein, thereby guiding the synthesis of more potent compounds. nih.gov

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical for selecting candidates with favorable drug-like characteristics. The azetidine ring may favorably influence these parameters.

The ultimate goal of this phase is to select a preclinical candidate with a well-defined efficacy and safety profile to advance into further development.

Advancements in Research Methodologies for Benzamide Compounds

The study of benzamide compounds has been significantly enhanced by a variety of advanced research methodologies. These techniques are instrumental in elucidating their structure, mechanism of action, and therapeutic potential.

Advanced Research Methodologies:

| Methodology | Application in Benzamide Research |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of benzamide derivatives to identify initial hits against a specific biological target. |

| X-ray Crystallography | Determine the three-dimensional structure of benzamide compounds bound to their target proteins, providing critical insights for structure-based drug design. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure of novel benzamide derivatives and study their interactions with biological macromolecules. nih.gov |

| Mass Spectrometry (MS) | Characterize the metabolites of benzamide compounds and support pharmacokinetic studies. nih.gov |

| Computational Chemistry | Utilize molecular dynamics simulations and quantum mechanics calculations to understand the binding modes and electronic properties of benzamides. |

The application of these state-of-the-art techniques will be pivotal in accelerating the research and development of this compound and other novel benzamide-based therapeutics.

Potential for Combination Therapies and Multi-Targeting Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that address multiple pathological pathways simultaneously. Benzamide derivatives are well-suited for both combination therapies and the development of multi-targeting agents.

Combination Therapies: this compound, if found to act on a specific target, could be used in combination with other drugs that have complementary mechanisms of action. This approach can lead to synergistic effects, enhanced efficacy, and a reduced likelihood of drug resistance.

Multi-Targeting Approaches: The benzamide scaffold can be rationally designed to interact with multiple biological targets. nih.gov For instance, a single molecule could be engineered to inhibit both a kinase and a receptor involved in a disease process. This "polypharmacology" approach is gaining traction as a more holistic way to treat complex diseases. The design of such multi-target ligands often involves linking two or more pharmacophores, and the this compound structure could serve as a valuable starting point for such endeavors.

The exploration of combination therapies and multi-targeting strategies represents a promising frontier for maximizing the therapeutic potential of this compound and the broader class of benzamide compounds.

常见问题

Q. What are the recommended safety protocols for handling 3-(3-Azetidinyloxy)benzamide in laboratory settings?

Prior to synthesis or handling, conduct a hazard analysis and risk assessment for all reagents and reaction conditions. Use personal protective equipment (PPE) and ensure proper ventilation. Mutagenicity testing via Ames II assays is recommended, as some benzamide derivatives exhibit mutagenic potential. Compound storage should avoid heat due to decomposition risks. Reference protocols from Prudent Practices in the Laboratory for comprehensive guidelines .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity. For complex derivatives, X-ray crystallography can resolve stereochemical ambiguities. Purity assessment via HPLC with UV/vis or MS detection is recommended, especially for intermediates in multi-step syntheses .

Q. How should researchers design initial synthetic routes for this compound?

Begin with a retrosynthetic analysis, focusing on coupling the azetidine moiety to the benzamide core. Use acyl chloride intermediates for amide bond formation, with bases like Na₂CO₃ to neutralize HCl byproducts. Optimize solvent selection (e.g., dichloromethane for solubility) and reaction temperatures to minimize side reactions. Monitor progress via TLC or LC-MS .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives as glucokinase activators?

SAR studies involve systematic modification of the azetidine ring, benzamide substituents, and linker groups. Evaluate EC₅₀ values in enzymatic assays (e.g., glucokinase activation) and correlate with computational docking studies. Prioritize derivatives with balanced potency (e.g., EC₅₀ = 27 nM) and pharmacokinetic properties, such as oral bioavailability and metabolic stability .

Q. How do off-target effects of benzamide derivatives influence experimental design in enzyme inhibition studies?

Dose-response curves and selectivity profiling against related enzymes (e.g., poly(ADP-ribose) synthetase) are essential. Use low concentrations (≤10 µM) to minimize nonspecific metabolic effects, such as glucose metabolism interference. Include orthogonal assays (e.g., cellular viability tests) to distinguish target-specific effects from cytotoxicity .

Q. What in vivo pharmacokinetic parameters were critical in evaluating this compound derivatives for diabetes treatment?

Key parameters include area under the curve (AUC), maximum plasma concentration (Cₘₐₓ), and half-life (t₁/₂). In oral glucose tolerance tests (OGTT), prioritize compounds showing >40% AUC reduction at 30 mg/kg. Assess liver microsomal stability and cytochrome P450 inhibition to predict drug-drug interaction risks .

Q. How do divergent reaction mechanisms (e.g., organometallic vs. single-electron-transfer) impact the synthesis of benzamide derivatives?

Under basic conditions, Cu(II)-mediated C-H methoxylation proceeds via organometallic pathways, enabling directed functionalization. In acidic conditions, single-electron-transfer mechanisms dominate, leading to nondirected halogenation. Tailor reaction pH and ligands (e.g., quinoline directing groups) to control regioselectivity .

Q. What computational methods aid in predicting the metabolic stability of this compound analogs?

Density functional theory (DFT) calculates oxidation potentials of labile sites (e.g., azetidine rings). Molecular dynamics simulations predict CYP450 binding affinities. Use in silico tools like ADMET Predictor™ to prioritize analogs with low clearance and high metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。